![molecular formula C28H24F3N3O4 B2425889 9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1023562-11-9](/img/structure/B2425889.png)

9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

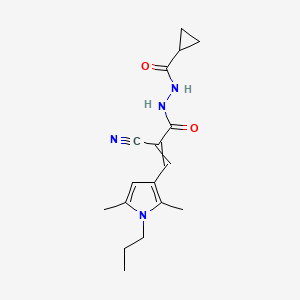

This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic actions . The presence of a trifluoromethyl group and a nitro group attached to phenyl rings suggests that this compound might have unique reactivity and properties compared to other benzodiazepines.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzodiazepine core with multiple substituents. These include two methyl groups, a nitro group, and a trifluoromethyl group attached to phenyl rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The trifluoromethyl group is also electron-withdrawing and could influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .Scientific Research Applications

Chemical and Pharmaceutical Studies

Oxidation Studies : Tetrahydro-1,4-benzodiazepines, a class to which the compound belongs, have been studied for their oxidation properties. For instance, tetrahydro-1, 4-benzodiazepines were oxidized to dihydro compounds under specific conditions, providing insights into chemical behavior and potential pharmaceutical applications (Ishizumi, Mori, Inaba, & Yamamoto, 1975).

Synthesis Pathways : Research on the synthesis of benzodiazepine derivatives, including those with specific structural features like the compound , has been explored. This includes the preparation of benzodiazepin-2-ones from key compounds, which is crucial in understanding the synthesis process for pharmaceutical development (Žinić, Kolbah, Blažević, Kajfez, & Sunjic, 1977).

Molecular Structure Analysis

Mass Spectral Fragmentation : Studies on the fragmentation of benzodiazepine derivatives under electron impact offer valuable information on the molecular structure and behavior of these compounds. This is essential for understanding their chemical properties and potential uses (Arellano, Martínez, & Cortés, 1982).

Crystal Structure Analysis : The crystal structures of benzodiazepine derivatives have been extensively studied. Such research provides insights into the molecular conformations and assembly modes in crystals, which are critical for pharmaceutical formulation (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).

Pharmacological Potential

- Anti-inflammatory Properties : Certain benzodiazepine derivatives have shown potential anti-inflammatory effects in studies, which could indicate potential therapeutic applications for the compound (Fruscella, Sottocorno, Di Braccio, Diomede, Piccardi, Cagnotto, Grossi, Romano, Mennini, & Roma, 2001).

Technological Development

- Synthesis Technology : Advances in the synthesis technology of benzodiazepine derivatives have been made, paving the way for more efficient production processes that could be applicable to the compound of interest (Lyukshenko, Nikitin, & Morozhenko, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F3N3O4/c1-27(2)14-22-25(23(35)15-27)26(33-21-6-4-3-5-20(21)32-22)19-13-17(34(36)37)9-12-24(19)38-18-10-7-16(8-11-18)28(29,30)31/h3-13,26,32-33H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHNMDFCHZOIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2425808.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)

![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)

![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)